N-[(3-fluorophenyl)methyl]-1-piperidin-3-ylpyrazole-3-carboxamide;hydrochloride
Description
N-[(3-fluorophenyl)methyl]-1-piperidin-3-ylpyrazole-3-carboxamide;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a piperidine ring, and a pyrazole carboxamide moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-piperidin-3-ylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O.ClH/c17-13-4-1-3-12(9-13)10-19-16(22)15-6-8-21(20-15)14-5-2-7-18-11-14;/h1,3-4,6,8-9,14,18H,2,5,7,10-11H2,(H,19,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWPJIPXYVXQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CC(=N2)C(=O)NCC3=CC(=CC=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-1-piperidin-3-ylpyrazole-3-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, amine, and ketone react to form the piperidine structure.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Pyrazole Formation: The pyrazole ring is formed through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.
Coupling Reactions: The final coupling of the piperidine and pyrazole intermediates is achieved through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(3-fluorophenyl)methyl]-1-piperidin-3-ylpyrazole-3-carboxamide;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may serve as a ligand for studying receptor interactions, particularly in the context of neurotransmitter systems due to the presence of the piperidine ring, which is a common motif in many biologically active molecules.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. The fluorophenyl group is known to enhance the metabolic stability of drugs, making this compound a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-1-piperidin-3-ylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may interact with neurotransmitter receptors, while the pyrazole moiety could inhibit specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chlorophenyl)methyl]-1-piperidin-3-ylpyrazole-3-carboxamide;hydrochloride
- N-[(3-bromophenyl)methyl]-1-piperidin-3-ylpyrazole-3-carboxamide;hydrochloride
- N-[(3-methylphenyl)methyl]-1-piperidin-3-ylpyrazole-3-carboxamide;hydrochloride
Uniqueness
Compared to its analogs, N-[(3-fluorophenyl)methyl]-1-piperidin-3-ylpyrazole-3-carboxamide;hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
